molecular formula C13H17Cl2N3O2 B11787175 methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

Cat. No.: B11787175
M. Wt: 318.20 g/mol
InChI Key: YLGBVXLIEJJHEY-XRIOVQLTSA-N
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Description

Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride is a complex organic compound that features a pyrrolidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzimidazole with a pyrrolidine derivative under acidic conditions to form the core structure. This is followed by esterification with methyl chloroformate to introduce the methyl ester group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of high-throughput reactors and automated systems ensures consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride stands out due to its unique combination of a pyrrolidine ring and a benzimidazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1

InChI Key

YLGBVXLIEJJHEY-XRIOVQLTSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl

Origin of Product

United States

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